Home > Products > Screening Compounds P2030 > 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine
6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine - 2201163-02-0

6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine

Catalog Number: EVT-2698111
CAS Number: 2201163-02-0
Molecular Formula: C11H13N3O
Molecular Weight: 203.245
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine is a synthetic compound that belongs to the imidazo[1,2-b]pyridazine class, which is characterized by a fused heterocyclic ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapies. The structure of this compound consists of a pyridazine ring fused with an imidazole moiety, substituted at the 6-position with a cyclopropylethoxy group.

Source and Classification

The imidazo[1,2-b]pyridazine derivatives, including 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine, are classified as heterocyclic compounds. They are often synthesized for their potential therapeutic applications, particularly as imaging agents for amyloid plaques in Alzheimer's disease and as inhibitors of various biological targets. The classification of this compound falls under heterocycles due to the presence of nitrogen atoms in its ring structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine typically involves several key steps:

  1. Formation of the Imidazo[1,2-b]pyridazine Backbone: This is achieved through a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions. The introduction of halogens on the pyridazine ring facilitates the alkylation process by reducing the nucleophilicity of certain nitrogen atoms in the ring, thus directing the reaction towards the desired product .
  2. Substitution at the 6-Position: The cyclopropylethoxy group is introduced at the 6-position via nucleophilic substitution reactions. This step may involve using cyclopropyl ethyl ether or similar reagents to achieve selective substitution without affecting other functional groups present in the molecule .
  3. Purification and Characterization: Following synthesis, the compound is purified using techniques such as recrystallization or chromatography. Characterization is typically performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular formula for 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine is C_{12}H_{14}N_{4}O. The compound features:

  • Imidazo[1,2-b]pyridazine Core: A bicyclic structure consisting of both imidazole and pyridazine rings.
  • Cyclopropylethoxy Substituent: A three-membered cyclopropyl group attached to an ethoxy chain which contributes to its unique chemical properties.

The molecular structure can be visualized as follows:

C12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}
Chemical Reactions Analysis

Reactions and Technical Details

6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine can participate in various chemical reactions typical for imidazo[1,2-b]pyridazines:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups can enhance nucleophilicity at specific positions on the ring, allowing for further functionalization.
  2. Cross-Coupling Reactions: Due to its halogen substituents (if present), it can undergo Suzuki or Heck reactions to form more complex derivatives .
  3. Oxidative Reactions: The compound may also be subjected to oxidation processes that can modify its functional groups while maintaining core structural integrity.
Mechanism of Action

Process and Data

The mechanism of action for compounds like 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine often involves interaction with specific biological targets such as enzymes or receptors:

  • Binding Affinity: The cyclopropylethoxy group may enhance binding affinity to target proteins due to steric effects and hydrophobic interactions.
  • Biological Activity: It has been shown that derivatives of imidazo[1,2-b]pyridazines can inhibit kinases involved in cancer pathways or bind to amyloid plaques in neurodegenerative diseases .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 230.26 g/mol.
  • Solubility: Soluble in organic solvents like DMSO and ethanol; limited solubility in water.
  • Melting Point: Typically ranges from 120°C to 140°C depending on purity.

These properties are essential for determining the compound's behavior in biological systems and its suitability for pharmaceutical applications.

Applications

Scientific Uses

6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine exhibits potential applications in several fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting neurodegenerative diseases or various cancers.
  • Imaging Agents: Its ability to bind amyloid plaques makes it a candidate for imaging studies related to Alzheimer's disease.
  • Biological Research: Used in studies exploring kinase inhibition and other cellular pathways relevant to disease mechanisms .
Introduction to the Imidazo[1,2-b]pyridazine Scaffold in Medicinal Chemistry

Historical Development and Privileged Scaffold Status of Imidazo[1,2-b]pyridazine Derivatives

The imidazo[1,2-b]pyridazine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a 9-membered [5,6]-fused bicyclic structure with bridgehead nitrogen atoms. First synthesized by Yoneda and coworkers in the early 1960s, this scaffold has evolved into a cornerstone of rational drug design due to its versatile chemical reactivity and favorable physicochemical profile [1]. The synthetic accessibility of the core structure—typically prepared via condensation of 3-aminopyridazines with α-halo carbonyl compounds—enables extensive functionalization at all carbon positions through electrophilic aromatic substitution, nucleophilic aromatic substitution, cross-coupling, and metal-free oxidative coupling reactions [1].

The privileged status of this scaffold arises from its unique combination of physicochemical advantages. Compared to carbocyclic analogs, the pyridazine ring’s sp² nitrogen atoms enhance hydrogen-bonding capabilities, while the elevated dipole moment (relative to pyrazine or pyrimidine bioisosteres) strengthens interactions with biological targets [1]. These properties translate to improved aqueous solubility, metabolic stability, and crystallinity—critical factors for drug bioavailability and manufacturing [1]. Historically, the scaffold’s potential was first demonstrated in 1964 when derivatives exhibited central nervous system activities (analgesic, sedative), but its breakthrough came with the 2012 FDA approval of ponatinib, a BCR-ABL tyrosine kinase inhibitor for leukemia [1]. This milestone validated the scaffold’s drugability and spurred clinical development of other derivatives, such as gandotinib (a JAK2 inhibitor in Phase II trials for myeloproliferative disorders) [1].

Table 1: Historical Milestones in Imidazo[1,2-b]pyridazine Development

YearMilestoneSignificance
1960sInitial synthesis by Yoneda et al.First access to the imidazo[1,2-b]pyridazine core structure
1964Discovery of CNS activities (analgesic, sedative)First biological validation of the scaffold
2012FDA approval of ponatinib (Iclusig®)First marketed drug featuring the scaffold; revolutionized CML treatment
2020sPhase II trials of gandotinib (LY2784544)Demonstrated scaffold applicability in JAK2-dependent malignancies

The scaffold’s versatility is reflected in its broad therapeutic applications. Beyond oncology, derivatives show potent activity against infectious diseases (malaria, tuberculosis), neuropathic conditions, metabolic disorders, and inflammatory pathologies [1]. This diversification is facilitated by the scaffold’s ability to serve as a "molecular canvas" for bioisosteric replacement—replacing benzene rings with pyridazine often enhances target affinity while improving ADMET properties [1]. For example, in Alzheimer’s disease diagnostics, imidazo[1,2-b]pyridazine-based radioligands like 18 (IC₅₀ = 7.4 nM) enable amyloid plaque imaging due to their blood-brain barrier permeability and high specificity [1]. Similarly, antiparasitic derivatives exhibit nanomolar efficacy against Plasmodium falciparum, addressing resistance mechanisms in malaria treatment [1].

Role of 6-Substituted Imidazo[1,2-b]pyridazines in Kinase Inhibition and Drug Discovery

The C6 position of imidazo[1,2-b]pyridazine has emerged as a critical vector for optimizing kinase inhibition, enabling precise modulation of potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies reveal that substitutions at C6 profoundly influence target engagement by extending into hydrophobic regions of the kinase ATP-binding pocket while maintaining the core’s hinge-binding interactions [1] [3]. This strategic positioning has led to nanomolar inhibitors against diverse kinase targets, including TAK1 (transforming growth factor-β-activated kinase 1), Mps1 (monopolar spindle 1), and PI3K (phosphoinositide 3-kinase) [2] [5].

Recent advances demonstrate that 6-ether derivatives—particularly morpholine and piperazine variants—enhance solubility and metabolic stability without compromising potency. For TAK1 inhibition, a key target in multiple myeloma, 6-(cis-3,5-dimethylmorpholine)imidazo[1,2-b]pyridazine derivatives (e.g., compound 26) achieve IC₅₀ values of 55 nM, outperforming the reference inhibitor takinib (IC₅₀ = 187 nM) [2] [3]. Molecular docking reveals that the morpholine oxygen hydrogen-bonds with conserved lysine residues (Lys63 in TAK1), while methyl groups form hydrophobic contacts with Cys174 and Gly45 [3]. This dual interaction motif translates to exceptional cellular activity, with GI₅₀ values of 30 nM against multiple myeloma cell lines (MPC-11, H929) [3]. Similarly, in Mps1 inhibition (a target in aneuploid cancers), 6-aryl substitutions convert moderately active leads into orally bioavailable agents. Compound 27f exemplifies this: a 6-aryl-imidazo[1,2-b]pyridazine derivative with cellular Mps1 IC₅₀ = 0.70 nM and antiproliferative IC₅₀ = 6.0 nM in A549 lung cancer cells [5].

Table 2: Kinase Inhibitors Featuring 6-Substituted Imidazo[1,2-b]pyridazine

Kinase Target6-Position SubstituentLead CompoundPotency (IC₅₀/GI₅₀)Cellular Activity
TAK1cis-3,5-Dimethylmorpholine2655 nM (enzyme)30 nM (multiple myeloma cells) [3]
Mps1 (TTK)Aryl27f0.70 nM (cellular Mps1)6.0 nM (A549 cells) [5]
PI3KαMorpholineUnspecified<100 nM (enzyme)Antiproliferative in breast cancer [1]
JAK2PiperazineGandotinib3.1 nM (enzyme)Phase II for myeloproliferative disorders [1]

The 6-position’s versatility extends beyond potency enhancement. Scaffold-hopping strategies at C6 overcome off-target effects and resistance mechanisms. For example:

  • Bioisosteric Nitrogen Scanning: Replacing phenyl with pyridyl rings at C6 improves aqueous solubility and kinase selectivity. Derivatives with pyridin-3-yl groups exhibit 3–5-fold enhanced selectivity profiles due to optimized polar interactions [3].
  • Steric Shielding: Introducing methyl groups at C2 blocks sterically sensitive hydrogen bonds (e.g., with Ala107 in TAK1), reducing off-target binding [3].
  • Bifunctional Handles: Piperazine substituents serve as synthetic handles for prodrug development or conjugation with degraders (e.g., PROTACs), as demonstrated in tropomyosin receptor kinase (TRK) targeting [1].

These innovations underscore the 6-substituted imidazo[1,2-b]pyridazine scaffold’s transformative role in kinase drug discovery, enabling precise control over molecular recognition and drug-like properties across diverse therapeutic contexts.

Properties

CAS Number

2201163-02-0

Product Name

6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine

IUPAC Name

6-(1-cyclopropylethoxy)imidazo[1,2-b]pyridazine

Molecular Formula

C11H13N3O

Molecular Weight

203.245

InChI

InChI=1S/C11H13N3O/c1-8(9-2-3-9)15-11-5-4-10-12-6-7-14(10)13-11/h4-9H,2-3H2,1H3

InChI Key

XHUCZWAIFLZIPH-UHFFFAOYSA-N

SMILES

CC(C1CC1)OC2=NN3C=CN=C3C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.